Ethyl-p-methoxyhydrocinnamate

Description

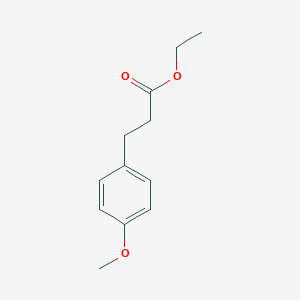

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-methoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-5,7-8H,3,6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSDTKZBFYSNLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325042 | |

| Record name | Ethyl 3-(4-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22767-72-2 | |

| Record name | 22767-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-(4-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-(4-methoxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for Ethyl 3-(4-methoxyphenyl)propanoate, a valuable intermediate in the synthesis of various organic molecules and pharmaceuticals. This document details several well-established methods, including experimental protocols, quantitative data, and workflow diagrams to facilitate reproducible and efficient synthesis.

Introduction

Ethyl 3-(4-methoxyphenyl)propanoate, also known as ethyl p-methoxyhydrocinnamate, is a key building block in organic synthesis. Its structure, featuring a substituted aromatic ring and an ester functional group, makes it a versatile precursor for the development of a wide range of compounds with potential applications in medicinal chemistry and materials science. This guide will explore the most common and effective routes for its preparation, providing detailed experimental procedures and comparative data.

Synthetic Pathways

Several viable synthetic routes to Ethyl 3-(4-methoxyphenyl)propanoate have been established. The most prominent pathways include:

-

Pathway 1: Fischer-Speier Esterification of 3-(4-methoxyphenyl)propanoic Acid. A direct and classical approach involving the acid-catalyzed esterification of the corresponding carboxylic acid.

-

Pathway 2: Catalytic Hydrogenation of Ethyl 4-methoxycinnamate. A highly efficient method that involves the reduction of the double bond of the corresponding unsaturated ester.

-

Pathway 3: Multi-step Synthesis via the Perkin Reaction. A longer route that begins with the formation of 4-methoxycinnamic acid from p-anisaldehyde.

-

Pathway 4: Multi-step Synthesis via the Reformatsky Reaction. An alternative approach that proceeds through a β-hydroxy ester intermediate.

The following sections will provide in-depth details for each of these pathways.

Pathway 1: Fischer-Speier Esterification of 3-(4-methoxyphenyl)propanoic Acid

This pathway is a straightforward and widely used method for the synthesis of esters. It involves the reaction of 3-(4-methoxyphenyl)propanoic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst.

Experimental Protocol

Synthesis of 3-(4-methoxyphenyl)propanoic Acid (Precursor)

A catalytic amount of 10% palladium on activated carbon is added to a solution of 4-methoxycinnamic acid (15 g, 84.2 mmol) in tetrahydrofuran (B95107) (50 mL). The mixture is stirred under a hydrogen atmosphere at room temperature for 5 hours. Upon completion, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield 3-(4-methoxyphenyl)propanoic acid as a white solid.[1]

Fischer-Speier Esterification

To a solution of 3-(4-methoxyphenyl)propanoic acid (1.0 eq) in absolute ethanol (10-20 eq), a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) is slowly added with cooling. The reaction mixture is then heated to reflux (approximately 78°C) and stirred for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). After completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate (B1210297) and washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified by column chromatography or vacuum distillation.[2][3]

Quantitative Data

| Step | Reactants | Catalyst | Solvent | Reaction Time | Temperature | Yield |

| Hydrogenation of 4-methoxycinnamic acid | 4-methoxycinnamic acid, H₂ | 10% Pd/C | THF | 5 hours | Room Temp. | 95.2% |

| Fischer Esterification | 3-(4-methoxyphenyl)propanoic acid, Ethanol | H₂SO₄ (catalytic) | Ethanol | 4-8 hours | Reflux | >95% |

Workflow Diagram

Caption: Synthesis of Ethyl 3-(4-methoxyphenyl)propanoate via Fischer-Speier Esterification.

Pathway 2: Catalytic Hydrogenation of Ethyl 4-methoxycinnamate

This is an efficient two-step pathway that involves the initial synthesis of ethyl 4-methoxycinnamate followed by the selective hydrogenation of the carbon-carbon double bond.

Experimental Protocol

Synthesis of Ethyl 4-methoxycinnamate

To a stirred solution of 4-methoxybenzaldehyde (B44291) (1.00 mL, 8.25 mmol) in anhydrous dichloromethane (B109758) (15 mL) under an argon atmosphere, ethyl (triphenylphosphoranylidene)acetate (3.02 g, 8.66 mmol) is added. The solution is stirred for 16 hours at room temperature and then concentrated under reduced pressure. The resulting solid is purified by column chromatography to yield ethyl 4-methoxycinnamate as a colorless oil.[4]

Catalytic Hydrogenation

In a round-bottom flask, ethyl 4-methoxycinnamate (1 eq) is dissolved in ethanol. A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution. The flask is evacuated and backfilled with hydrogen gas (this can be conveniently done using a hydrogen-filled balloon). The reaction mixture is stirred vigorously at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting material. The catalyst is then removed by filtration through a pad of Celite®, and the solvent is evaporated under reduced pressure to yield ethyl 3-(4-methoxyphenyl)propanoate.[5][6]

Quantitative Data

| Step | Reactants | Catalyst | Solvent | Reaction Time | Temperature | Yield |

| Wittig Reaction | 4-methoxybenzaldehyde, Ethyl (triphenylphosphoranylidene)acetate | - | Dichloromethane | 16 hours | Room Temp. | 77% |

| Catalytic Hydrogenation | Ethyl 4-methoxycinnamate, H₂ | 10% Pd/C | Ethanol | 1-2 hours | Room Temp. | High |

Workflow Diagram

Caption: Synthesis of Ethyl 3-(4-methoxyphenyl)propanoate via Catalytic Hydrogenation.

Pathway 3: Multi-step Synthesis via the Perkin Reaction

This pathway involves the initial synthesis of 4-methoxycinnamic acid from p-anisaldehyde via the Perkin reaction, followed by esterification and hydrogenation.

Experimental Protocol

Perkin Reaction

A mixture of p-anisaldehyde (1.0 eq), acetic anhydride (B1165640) (2.5 eq), and anhydrous potassium carbonate (1.0 eq) is heated at 180°C for 4-5 hours. The reaction mixture is then cooled and poured into water. The resulting solid is collected, washed with water, and recrystallized from ethanol to give 4-methoxycinnamic acid.[7]

Esterification and Hydrogenation

The 4-methoxycinnamic acid is then esterified to ethyl 4-methoxycinnamate and subsequently hydrogenated as described in Pathway 2.

Quantitative Data

| Step | Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield |

| Perkin Reaction | p-Anisaldehyde, Acetic Anhydride | K₂CO₃ | Neat | 4-5 hours | 180°C | Moderate |

| Esterification | 4-methoxycinnamic acid, Iodoethane | Cs₂CO₃ | DMF | 1 hour | 50°C | Good |

| Hydrogenation | Ethyl 4-methoxycinnamate, H₂ | 10% Pd/C | Ethanol | 1-2 hours | Room Temp. | High |

Workflow Diagram

Caption: Multi-step synthesis via the Perkin Reaction.

Pathway 4: Multi-step Synthesis via the Reformatsky Reaction

This pathway utilizes the Reformatsky reaction to form a β-hydroxy ester, which is then dehydrated and hydrogenated to yield the final product.

Experimental Protocol

Reformatsky Reaction

To a suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine in toluene (B28343), ethyl bromoacetate (B1195939) (2.0 eq) is added. A solution of p-anisaldehyde (1.0 eq) in toluene is then added, and the mixture is heated to 90°C for 30 minutes. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate.[8]

Dehydration and Hydrogenation

The resulting β-hydroxy ester is then dehydrated, typically using an acid catalyst, to yield ethyl 4-methoxycinnamate. This intermediate is subsequently hydrogenated as described in Pathway 2.

Quantitative Data

| Step | Reactants | Reagent | Solvent | Reaction Time | Temperature | Yield |

| Reformatsky Reaction | p-Anisaldehyde, Ethyl bromoacetate | Zn, I₂ | Toluene | 30 minutes | 90°C | 86% |

| Dehydration | Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate | H⁺ | - | - | - | - |

| Hydrogenation | Ethyl 4-methoxycinnamate, H₂ | 10% Pd/C | Ethanol | 1-2 hours | Room Temp. | High |

Workflow Diagram

Caption: Multi-step synthesis via the Reformatsky Reaction.

Conclusion

This technical guide has outlined four distinct and viable pathways for the synthesis of Ethyl 3-(4-methoxyphenyl)propanoate. For directness and efficiency, Pathway 2 (Catalytic Hydrogenation of Ethyl 4-methoxycinnamate) and Pathway 1 (Fischer-Speier Esterification of 3-(4-methoxyphenyl)propanoic Acid) are generally preferred. The choice of a specific pathway will depend on the availability of starting materials, desired scale of the reaction, and the equipment available. The provided experimental protocols and quantitative data serve as a robust foundation for the successful synthesis of this important chemical intermediate.

References

- 1. 3-(4-Methoxyphenyl)propionic acid | 1929-29-9 [chemicalbook.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. benchchem.com [benchchem.com]

- 4. Ethyl 4-methoxycinnamate synthesis - chemicalbook [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Continuous flow hydrogenation using polysilane-supported palladium/alumina hybrid catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Perkin reaction - Wikipedia [en.wikipedia.org]

- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]

Distinction Between Ethyl-p-methoxyhydrocinnamate and Ethyl-p-methoxycinnamate

An In-depth Technical Guide to the Natural Sources of Ethyl-p-methoxyhydrocinnamate and its Unsaturated Analogue

This technical guide provides a comprehensive overview of the natural sources of Ethyl-p-methoxyhydrocinnamate and its more prevalent unsaturated counterpart, Ethyl-p-methoxycinnamate. The document is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols for isolation, and process visualizations to facilitate scientific discovery and application.

It is critical to distinguish between two closely related compounds often discussed in the context of natural products. Ethyl-p-methoxyhydrocinnamate features a saturated ethyl propanoate chain attached to the methoxybenzene ring. In contrast, Ethyl-p-methoxycinnamate possesses an unsaturated (containing a C=C double bond) chain. This structural difference, while subtle, can significantly impact the compound's chemical properties and biological activity. The vast majority of published research focuses on the unsaturated form, Ethyl-p-methoxycinnamate, due to its high abundance in specific plant species.

Ethyl-p-methoxyhydrocinnamate

Ethyl-p-methoxyhydrocinnamate is a phenolic compound that has been identified in nature. However, detailed public-domain research regarding its isolation, quantification, and biological activities is sparse compared to its unsaturated analogue.

Natural Sources

This compound has been reported to be isolated from the following plants:

-

Erythrina variegata (Tiger's Claw or Indian Coral Tree)

-

Kaempferia galanga L. (Aromatic Ginger or Kencur)

Ethyl-p-methoxycinnamate (EPMC)

Ethyl-p-methoxycinnamate (EPMC) is a major secondary metabolite found in several plant species and is the subject of extensive scientific investigation. It is the primary active component in the rhizomes of Kaempferia galanga and is responsible for many of its traditional medicinal properties.

Primary Natural Sources

The most significant and commercially relevant natural source of EPMC is the rhizome of Kaempferia galanga , a plant in the ginger family (Zingiberaceae). It is widely cultivated in Southeast Asia. Other reported sources include:

-

Hedychium spicatum (Spiked Ginger Lily): EPMC has been identified in this species, also a member of the Zingiberaceae family.

-

Curcuma zedoaria (White Turmeric): EPMC has been isolated as an antifungal principle from the rhizomes of this plant.

Quantitative Data on EPMC Yield and Concentration

The yield of isolated EPMC and its concentration in essential oils varies significantly based on the plant source, variety, geographic location, harvest time, and the extraction method employed. The following tables summarize quantitative data from various studies.

Table 1: Yield of Isolated Ethyl-p-methoxycinnamate from Kaempferia galanga Rhizomes

| Plant Variety/Condition | Extraction Method | Solvent | Yield (% w/w of Dry Rhizome) | Reference |

| K. galanga (Large variety) | Maceration | n-Hexane | 1.84% | Ingeswari, A. V., et al. (2024) |

| K. galanga (Small variety) | Maceration | n-Hexane | 1.43% | Ingeswari, A. V., et al. (2024) |

| K. galanga | Maceration | n-Hexane | 5.88% | Nuraini, et al. (Chemica Isola) |

| K. galanga | Soxhlet Extraction | Petroleum Ether | 1.04% | Umar, M. I., et al. (2014) |

| K. galanga | Soxhlet Extraction | n-Hexane | 1.99% | Request PDF (2025) |

| K. galanga | Soxhlet Extraction | Ethanol | 0.98% | Ingeswari, A. V., et al. (2024), citing Hakim et al. (2018) |

| K. galanga | Percolation | 96% Ethanol | 1.25% | Ingeswari, A. V., et al. (2024), citing Suzana et al. (2011) |

| K. galanga (Rainy Season) | Maceration | 70% Ethanol | 0.01% (in crude extract) | Wahyuni, I. S., et al. (2021) |

| K. galanga (Dry Season) | Maceration | 70% Ethanol | 0.001% (in crude extract) | Wahyuni, I. S., et al. (2021) |

| K. galanga | Chloroform Extract | - | 0.026% | Umar, M. I., et al. (2014) |

Table 2: Concentration of Ethyl-p-methoxycinnamate in Kaempferia galanga Essential Oil

| Plant Material/Condition | Extraction Method | EPMC Concentration (% of Essential Oil) | Reference |

| K. galanga | Hydrodistillation | 75.83% | Yang, et al. (2018)[1] |

| K. galanga | Hydrodistillation | 66.39% | Munda, S., et al. (2023)[2] |

| K. galanga | Hydrodistillation | 32.01% | Wang, S.-Y., et al. (2023)[3][4] |

| K. galanga Microrhizome | - | 58.09% | Preetha, J. P., et al. (2022)[5] |

| K. galanga Minirhizome | - | 31.24% | Preetha, J. P., et al. (2022)[5] |

| K. galanga Mother Rhizome | - | 2.13% | Preetha, J. P., et al. (2022)[5] |

Experimental Protocol: Isolation of EPMC from Kaempferia galanga

The following protocol is a synthesized methodology based on common procedures reported for the extraction and isolation of crystalline EPMC from dried K. galanga rhizomes. Maceration with a nonpolar solvent like n-hexane is favored for its simplicity and effectiveness in extracting the thermolabile EPMC.

2.3.1 Materials and Equipment

-

Dried, powdered rhizomes of Kaempferia galanga

-

n-Hexane (analytical grade)

-

Ethanol (analytical grade)

-

Large glass container with lid for maceration

-

Filter paper (e.g., Whatman No. 1)

-

Buchner funnel and flask

-

Rotary evaporator

-

Refrigerator or cold room (4°C)

-

Glass beakers and flasks

-

Spatula and weighing balance

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm)

2.3.2 Extraction Procedure

-

Maceration: Weigh 500 g of dried, powdered K. galanga rhizome and place it into a large glass container. Add 2.5 L of n-hexane to the container, ensuring all the powder is submerged.

-

Incubation: Seal the container and let it stand at room temperature for 72 hours (3 days). Agitate the mixture periodically (e.g., once or twice a day) to improve extraction efficiency.

-

Filtration: After 72 hours, filter the mixture through a Buchner funnel with filter paper to separate the n-hexane extract (miscella) from the plant residue (marc).

-

Solvent Evaporation: Concentrate the collected n-hexane extract using a rotary evaporator at a temperature not exceeding 40-45°C. This is done to remove the bulk of the n-hexane until a concentrated, brownish-yellow, oily extract is obtained.

2.3.3 Crystallization and Purification

-

Initial Crystallization: Transfer the concentrated oily extract to a beaker. Wash the extract with a small volume of cold n-hexane. Store the beaker in a refrigerator at 4°C. EPMC will begin to crystallize out of the solution.

-

Isolation of Crystals: Once a significant amount of crystals has formed, filter the cold mixture to collect the crude EPMC crystals. Wash the collected crystals again with a small amount of fresh, cold n-hexane to remove residual oils.

-

Drying: Dry the crystals at room temperature.

-

Recrystallization (Purification): For higher purity, dissolve the dried crystals in a minimal amount of a solvent mixture, such as ethanol:n-hexane (1:9 v/v), with gentle warming. Allow the solution to cool slowly to room temperature and then transfer to a refrigerator (4°C) to induce recrystallization.

-

Final Collection: Filter the purified crystals, wash with a minimal amount of cold n-hexane, and dry completely.

-

Purity Check: Assess the purity of the final product using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (B1210297) (e.g., 1:1 or as required). A single spot under UV light indicates high purity.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of Ethyl-p-methoxycinnamate from Kaempferia galanga rhizomes.

Caption: Workflow for the isolation of Ethyl-p-methoxycinnamate.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. peerj.com [peerj.com]

- 3. Chemical composition of the Kaempferia galanga L. essential oil and its in vitro and in vivo antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Chemical composition of the Kaempferia galanga L. essential oil and its in vitro and in vivo antioxidant activities [frontiersin.org]

- 5. sciensage.info [sciensage.info]

An In-depth Technical Guide on the Biological Activity of Ethyl-p-methoxyhydrocinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl-p-methoxyhydrocinnamate (EPMC), a prominent bioactive compound predominantly isolated from the rhizomes of Kaempferia galanga, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the biological activities of EPMC, focusing on its anti-inflammatory, anticancer, antimicrobial, anti-angiogenic, and tyrosinase inhibitory effects. This document summarizes key quantitative data, details experimental protocols for the cited biological assays, and presents visual representations of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Ethyl-p-methoxyhydrocinnamate is a cinnamic acid ester that has been traditionally used in herbal medicine. Modern scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic potential. This guide aims to consolidate the current knowledge on the biological activities of EPMC, providing a valuable resource for further research and development.

Anti-inflammatory and Analgesic Activity

EPMC has demonstrated significant anti-inflammatory and analgesic properties in both in vivo and in vitro models. Its mechanism of action involves the inhibition of key inflammatory mediators.

Quantitative Data for Anti-inflammatory and Analgesic Activity

| Assay | Model | Parameter | Result | Reference |

| Carrageenan-induced Rat Paw Edema | In vivo (Rats) | Minimum Inhibitory Concentration (MIC) | 100 mg/kg | [1][2] |

| Cotton Pellet Granuloma | In vivo (Rats) | Inhibition of Granuloma Formation | 38.98% (200 mg/kg), 44.21% (400 mg/kg), 51.65% (800 mg/kg) | [3] |

| Cyclooxygenase (COX) Inhibition | In vitro | IC50 (COX-1) | 1.12 µM | [1][4] |

| Cyclooxygenase (COX) Inhibition | In vitro | IC50 (COX-2) | 0.83 µM | [1][4] |

| TNF-α Synthesis Inhibition | In vivo (Rats) | Inhibition | 24.43% (200 mg/kg), 37.95% (400 mg/kg), 57.40% (800 mg/kg) | [3] |

| IL-1 Synthesis Inhibition | In vivo (Rats) | Inhibition | 62.25% (at an unspecified dose) | [3] |

| Tail Flick Assay | In vivo (Rats) | Percent Delay in Tail Flick Time | 37% (200 mg/kg), 125.6% (400 mg/kg), 159.1% (800 mg/kg) | [3] |

Experimental Protocols

2.2.1. Carrageenan-induced Rat Paw Edema

This assay is a standard in vivo model to evaluate acute inflammation.

-

Animals: Male Sprague-Dawley rats are typically used.

-

Procedure:

-

Animals are fasted overnight before the experiment.

-

EPMC is administered orally at various doses (e.g., 100, 200, 400, 800 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

-

After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

-

The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each group relative to the control group.[1][2]

-

2.2.2. In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of a compound on COX-1 and COX-2 enzymes.

-

Method: A colorimetric COX inhibitor screening assay kit is commonly used.

-

Procedure:

-

The assay is performed in a 96-well plate.

-

The reaction mixture includes a reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound (EPMC) at various concentrations.

-

The reaction is initiated by adding arachidonic acid.

-

The plate is incubated at 37°C for a specified time.

-

The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

The IC50 values are calculated from the dose-response curves.[1]

-

Signaling Pathway

The anti-inflammatory effects of EPMC are partly mediated by the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory cytokine production.[5][6]

EPMC inhibits inflammation by suppressing the NF-κB pathway.

Anticancer and Cytotoxic Activity

EPMC has shown promising cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Quantitative Data for Anticancer Activity

| Cell Line | Assay | Parameter | Result | Reference |

| B16F10-NFκB Luc2 (Melanoma) | Reporter Assay | IC50 (NFκB Inhibition) | 88.7 µM | [5][6] |

| B16 (Melanoma) | Presto Blue Assay | IC50 | 97.09 µg/mL | |

| A549 (Lung Cancer) | Presto Blue Assay | IC50 | 1407.75 µg/mL | |

| MCF-7 (Breast Cancer) | MTT Assay | IC50 (of EPHC, a biotransformed product) | 340 µg/mL | [7][8] |

| MCF-7 (Breast Cancer) | MTT Assay | % Cell Viability (EPMC at 1000 µg/mL) | 22.58% | [8] |

Experimental Protocols

3.2.1. MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Lines: Human cancer cell lines (e.g., MCF-7).

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to attach overnight.

-

The cells are then treated with various concentrations of EPMC for a specific duration (e.g., 24, 48, or 72 hours).

-

After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plate is incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.[7][8]

-

Signaling Pathway

EPMC has been shown to inhibit metastasis in melanoma cells by targeting the p38/AKT/NF-κB pathway.[5]

EPMC inhibits cancer cell metastasis by targeting the p38/AKT/NF-κB pathway.

Antimicrobial Activity

EPMC and its derivatives have shown activity against a range of microorganisms.

Quantitative Data for Antimicrobial Activity

| Microorganism | Assay | Parameter | Result (for EPHC) | Reference |

| Staphylococcus aureus | Broth Microdilution | MIC | 333 µg/mL | |

| Bacillus cereus | Broth Microdilution | MIC | 333 µg/mL | |

| Pseudomonas aeruginosa | Broth Microdilution | MIC | 111 µg/mL | |

| Escherichia coli | Broth Microdilution | MIC | 111 µg/mL | |

| Candida albicans | Broth Microdilution | MIC | 111 µg/mL | |

| Mycobacterium tuberculosis (H37Rv and MDR strains) | Resazurin Microtitre Assay (REMA) | MIC | 0.242-0.485 mM |

Note: The antimicrobial data primarily focuses on Ethyl p-hydroxycinnamate (EPHC), a biotransformed product of EPMC, which showed greater activity.

Experimental Protocols

4.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Procedure:

-

A serial two-fold dilution of the test compound (EPHC) is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive (microorganism and medium) and negative (compound and medium) controls are included.

-

The plate is incubated under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

-

Anti-angiogenic Activity

EPMC has been found to inhibit angiogenesis, the formation of new blood vessels, which is a crucial process in tumor growth and inflammation.

Quantitative Data for Anti-angiogenic Activity

| Assay | Model | Parameter | Result | Reference |

| Rat Aortic Ring Assay | Ex vivo | Inhibition of Microvessel Sprouting | Considerable inhibition | [3] |

| HUVEC Tube Formation | In vitro | Inhibition | 87.6% (100 µg/mL), 98.2% (200 µg/mL) | [3] |

Experimental Protocols

5.2.1. Rat Aortic Ring Assay

This ex vivo assay assesses the effect of a compound on angiogenesis by observing the sprouting of microvessels from aortic rings.

-

Procedure:

-

Thoracic aortas are excised from rats and cut into 1-2 mm thick rings.

-

The rings are placed in a 96-well plate coated with Matrigel.

-

The wells are filled with a culture medium containing various concentrations of EPMC.

-

The plates are incubated at 37°C in a humidified atmosphere with 5% CO2.

-

The extent of microvessel sprouting from the aortic rings is observed and quantified under a microscope over several days.[3]

-

Experimental Workflow

Workflow for the ex vivo rat aortic ring assay to assess anti-angiogenic activity.

Tyrosinase Inhibitory and Hypopigmentary Effects

EPMC has been investigated for its potential in skin whitening and treating hyperpigmentary disorders due to its inhibitory effect on melanin (B1238610) synthesis.

Mechanism of Action

EPMC does not directly inhibit the tyrosinase enzyme in a cell-free system. Instead, it reduces melanin synthesis in melanoma cells by downregulating the expression of microphthalmia-associated transcription factor (MITF) and tyrosinase.[9]

Signaling Pathway

References

- 1. Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts | MDPI [mdpi.com]

- 3. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity Activity of Biotransformed Ethyl p-methoxycinnamate by Aspergillus niger – Oriental Journal of Chemistry [orientjchem.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Hypopigmentary effects of ethyl P-methoxycinnamate isolated from Kaempferia galanga - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Ethyl p-methoxyhydrocinnamate (CAS 22767-72-2)

Disclaimer: Scientific literature providing in-depth technical data on the biological activities, mechanism of action, pharmacokinetics, and toxicology of Ethyl p-methoxyhydrocinnamate (CAS 22767-72-2) is exceptionally limited. This guide summarizes the available physicochemical data for the target compound. To provide a broader context for potential research and applications, this document also includes a detailed overview of the biological activities and experimental protocols for the structurally similar and more extensively studied compound, Ethyl p-methoxycinnamate (EPMC) . It is crucial to note that EPMC contains a double bond not present in Ethyl p-methoxyhydrocinnamate, and therefore, the biological activities of these two compounds may differ significantly.

Introduction to Ethyl p-methoxyhydrocinnamate

Ethyl p-methoxyhydrocinnamate, also known as Ethyl 3-(4-methoxyphenyl)propanoate, is a phenolic compound.[1][2][3] It has been identified as a natural product isolated from the edible rhizomes of Erythrina variegata and Kaempferia galanga.[1][2][3] While its natural origin suggests potential biological activities, dedicated studies to elucidate these properties are largely absent from the current scientific literature.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Ethyl p-methoxyhydrocinnamate.

| Property | Value | Source |

| CAS Number | 22767-72-2 | PubChem |

| Molecular Formula | C₁₂H₁₆O₃ | PubChem[4] |

| Molecular Weight | 208.25 g/mol | PubChem[4] |

| IUPAC Name | ethyl 3-(4-methoxyphenyl)propanoate | PubChem[4] |

| Appearance | Colorless to light yellow liquid | MedchemExpress[1] |

| Density | 1.0628 g/cm³ (at 25°C) | Echemi |

| Boiling Point | 165°C (at 14 Torr) | ChemicalBook[4] |

| LogP | 2.7 | PubChem[4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |

Biological Activity and Mechanism of Action (Data for Ethyl p-methoxycinnamate - EPMC)

Disclaimer: The following data pertains to Ethyl p-methoxycinnamate (EPMC), a structurally related compound, and should not be directly attributed to Ethyl p-methoxyhydrocinnamate.

Ethyl p-methoxycinnamate (EPMC) has been the subject of several studies investigating its biological effects, particularly its anti-inflammatory and hypopigmentary activities.

Anti-inflammatory Activity

EPMC has demonstrated significant anti-inflammatory properties. Studies have shown that it can inhibit the activities of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key mediators of the inflammatory response.[1] The inhibitory concentrations (IC₅₀) are detailed in the table below.

| Target | IC₅₀ | Source |

| Cyclooxygenase-1 (COX-1) | 1.12 µM | MDPI[1] |

| Cyclooxygenase-2 (COX-2) | 0.83 µM | MDPI[1] |

Furthermore, EPMC has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-α (TNF-α). It also exhibits anti-angiogenic effects by blocking endothelial functions.

Hypopigmentary Effects

EPMC has been investigated for its potential as a skin-whitening agent. It has been found to significantly decrease melanin (B1238610) synthesis in B16F10 murine melanoma cells stimulated with α-melanocyte stimulating hormone (α-MSH).[5] The mechanism for this effect is believed to be the downregulation of tyrosinase, the rate-limiting enzyme in melanogenesis, rather than direct inhibition of the enzyme.[5]

Experimental Protocols (for Ethyl p-methoxycinnamate - EPMC)

Disclaimer: The following experimental protocols are for the related compound Ethyl p-methoxycinnamate (EPMC).

Bioactivity-Guided Isolation of EPMC from Kaempferia galanga

This protocol describes the general workflow for isolating EPMC from the rhizomes of Kaempferia galanga based on its anti-inflammatory activity.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. Ethyl 3-(4-methoxyphenyl)propanoate | CAS#:22767-72-2 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 3-(4-methoxyphenyl)propanoate | C12H16O3 | CID 348843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hypopigmentary effects of ethyl P-methoxycinnamate isolated from Kaempferia galanga - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl p-Methoxyhydrocinnamate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Ethyl p-methoxyhydrocinnamate, also known as Ethyl 3-(4-methoxyphenyl)propanoate. This document is intended to serve as a comprehensive resource, consolidating essential data for laboratory and development use.

Chemical Identity and Physical Properties

Ethyl p-methoxyhydrocinnamate is an ester characterized by a methoxy-substituted phenyl group attached to a propanoate backbone. It is a colorless to light yellow liquid under standard conditions.

Table 1: Physical and Chemical Properties of Ethyl p-methoxyhydrocinnamate

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | |

| Molecular Weight | 208.25 g/mol | |

| CAS Number | 22767-72-2 | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 165 °C (at 14 Torr) | |

| 291.1 ± 15.0 °C (at 760 mmHg) | ||

| Density | 1.0628 g/cm³ (at 25 °C) | |

| Refractive Index | 1.5016 (at 25 °C, 589.3 nm) | |

| Vapor Pressure | 0.0 ± 0.6 mmHg (at 25 °C) | |

| Flash Point | 117.7 ± 15.0 °C | |

| LogP (Octanol/Water Partition Coefficient) | 2.7 |

Solubility

Ethyl p-methoxyhydrocinnamate is generally soluble in organic solvents.

Table 2: Solubility of Ethyl p-methoxyhydrocinnamate

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of Ethyl p-methoxyhydrocinnamate.

Table 3: Spectroscopic Data of Ethyl p-methoxyhydrocinnamate

| Technique | Data Highlights |

| ¹H NMR | Data available, refer to spectral databases. |

| ¹³C NMR | Data available, refer to spectral databases.[1] |

| Infrared (IR) Spectroscopy | Data available, refer to spectral databases. |

| Mass Spectrometry (MS) | Top peaks at m/z 121, 134, 208. |

Safety and Handling

Appropriate safety precautions should be observed when handling Ethyl p-methoxyhydrocinnamate.

Table 4: GHS Hazard Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation.[2][3] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][4] |

| H319: Causes serious eye irritation.[2][3] | P264: Wash skin thoroughly after handling.[3] |

| H335: May cause respiratory irritation.[2][3] | P271: Use only outdoors or in a well-ventilated area.[3] |

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] | |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] | |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] | |

| P312: Call a POISON CENTER/doctor if you feel unwell.[3] | |

| P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3] | |

| P405: Store locked up.[3] | |

| P501: Dispose of contents/container to an approved waste disposal plant.[3] |

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of liquid organic compounds like Ethyl p-methoxyhydrocinnamate.

Boiling Point Determination (Micro-reflux Method)

This method is suitable for small sample volumes.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire for attachment

Procedure:

-

Place a few drops of the liquid sample into the small test tube.

-

Invert the sealed capillary tube and place it, open end down, into the liquid in the test tube.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.

-

Suspend the assembly in a heating bath.

-

Heat the bath gently and observe the capillary tube. A slow stream of bubbles will emerge as the trapped air expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed from the capillary tube. This indicates the liquid has reached its boiling point.

-

Record the temperature at which the rapid stream of bubbles is maintained.

-

To confirm, remove the heat source and note the temperature at which the liquid is drawn back into the capillary tube. This should be close to the boiling point.

Density Determination (Pycnometer Method)

This method provides an accurate measurement of liquid density.

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

-

Pycnometer (a specific gravity bottle of a known volume)

-

Analytical balance

-

Thermometer

-

Constant temperature bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. Place the stopper, allowing excess liquid to escape through the capillary.

-

Thermostat the filled pycnometer in a constant temperature bath to the desired temperature (e.g., 25 °C).

-

Carefully dry the outside of the pycnometer and weigh it. Record the mass (m₂).

-

Empty and clean the pycnometer. Fill it with a reference liquid of known density at the same temperature (e.g., distilled water) and weigh it (m₃).

-

Calculate the density of the sample using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

Refractive Index Measurement

The refractive index is a characteristic property of a substance.

Objective: To measure the extent to which light is bent when passing through the liquid.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Lens paper and a suitable solvent (e.g., ethanol (B145695) or acetone)

Procedure:

-

Turn on the refractometer and the constant temperature water circulator, setting it to the desired temperature (e.g., 25 °C). Allow the instrument to equilibrate.

-

Clean the prism surfaces of the refractometer using lens paper and a suitable solvent.

-

Using a clean dropper, place a few drops of the liquid sample onto the lower prism.

-

Close the prisms and ensure the liquid spreads evenly between them.

-

Look through the eyepiece and adjust the control knob to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

If a colored fringe is observed, adjust the dispersion compensator to obtain a sharp, black-and-white dividing line.

-

Read the refractive index value from the scale.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of a liquid organic compound.

Caption: Workflow for Physical Property Determination.

References

Spectroscopic Analysis of Ethyl 3-(4-methoxyphenyl)propanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-(4-methoxyphenyl)propanoate, a compound of interest in various chemical and pharmaceutical research fields. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Ethyl 3-(4-methoxyphenyl)propanoate (CAS No: 22767-72-2).

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.12 | d | 2H | 8.6 | Ar-H (ortho to -CH₂CH₂COOEt) |

| 6.84 | d | 2H | 8.6 | Ar-H (ortho to -OCH₃) |

| 4.12 | q | 2H | 7.1 | -OCH₂CH₃ |

| 3.78 | s | 3H | - | -OCH₃ |

| 2.89 | t | 2H | 7.7 | Ar-CH₂- |

| 2.60 | t | 2H | 7.7 | -CH₂COO- |

| 1.23 | t | 3H | 7.1 | -OCH₂CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| 173.3 | C=O |

| 158.0 | Ar-C-OCH₃ |

| 132.4 | Ar-C-CH₂ |

| 129.2 | Ar-CH (ortho to -CH₂CH₂COOEt) |

| 113.8 | Ar-CH (ortho to -OCH₃) |

| 60.4 | -OCH₂CH₃ |

| 55.2 | -OCH₃ |

| 36.1 | -CH₂COO- |

| 30.2 | Ar-CH₂- |

| 14.3 | -OCH₂CH₃ |

Solvent: CDCl₃, Frequency: 100 MHz

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2930 | Strong | C-H stretch (aliphatic) |

| 1735 | Strong | C=O stretch (ester) |

| 1612, 1512 | Medium-Strong | C=C stretch (aromatic ring) |

| 1245 | Strong | C-O stretch (ester and ether) |

| 1178 | Strong | C-O stretch (ether) |

| 825 | Strong | C-H bend (para-disubstituted aromatic) |

MS (Mass Spectrometry) Data

| m/z | Relative Intensity (%) | Assignment |

| 208 | 30 | [M]⁺ (Molecular Ion) |

| 163 | 15 | [M - OCH₂CH₃]⁺ |

| 134 | 100 | [M - CH₂COOCH₂CH₃]⁺ |

| 121 | 85 | [C₈H₉O]⁺ |

| 91 | 20 | [C₇H₇]⁺ |

| 77 | 10 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of Ethyl 3-(4-methoxyphenyl)propanoate.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 10-20 mg of Ethyl 3-(4-methoxyphenyl)propanoate was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Ethyl 3-(4-methoxyphenyl)propanoate.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small drop of neat Ethyl 3-(4-methoxyphenyl)propanoate was placed directly onto the ATR crystal.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Mode: Transmittance

Data Processing: A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Ethyl 3-(4-methoxyphenyl)propanoate.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

GC Conditions:

-

Column: A 30 m x 0.25 mm capillary column with a 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 100 °C, held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: 40 - 500 m/z

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Sample Preparation: A dilute solution of Ethyl 3-(4-methoxyphenyl)propanoate was prepared in dichloromethane (B109758) (1 mg/mL) and 1 µL was injected into the GC-MS.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of Ethyl 3-(4-methoxyphenyl)propanoate.

Caption: Workflow for Spectroscopic Characterization.

Unveiling Ethyl-p-methoxyhydrocinnamate: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl-p-methoxyhydrocinnamate, a phenolic compound predominantly isolated from the rhizomes of Kaempferia galanga L. (aromatic ginger), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation protocols, and analytical characterization of this promising natural product. Detailed experimental methodologies, quantitative data, and visual representations of workflows and biological pathways are presented to facilitate further research and development.

Introduction

Ethyl-p-methoxyhydrocinnamate, also known as Ethyl 3-(4-methoxyphenyl)propanoate, is a derivative of hydrocinnamic acid.[1] Its presence in traditionally used medicinal plants, such as Kaempferia galanga L. and Erythrina variegate, has prompted investigations into its therapeutic potential.[2] This compound has demonstrated a range of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antioxidant effects.[3][4] This guide serves as a comprehensive resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery, offering a consolidated repository of technical information on Ethyl-p-methoxyhydrocinnamate.

Natural Occurrence and Discovery

The primary natural source of Ethyl-p-methoxyhydrocinnamate is the rhizome of Kaempferia galanga L., a plant belonging to the Zingiberaceae family, which is widely distributed in Southeast Asia.[2][5] It has also been reported in Hedychium spicatum. The discovery of this compound is closely linked to phytochemical investigations of these medicinal plants, where bioactivity-guided fractionation has often led to its isolation as a key active constituent.

Isolation Methodologies

The isolation of Ethyl-p-methoxyhydrocinnamate from its natural sources typically involves solvent extraction followed by various chromatographic purification techniques. The choice of solvent and method significantly impacts the yield and purity of the final product.

Experimental Protocol: Solvent Extraction from Kaempferia galanga L. Rhizomes

This protocol outlines a common procedure for the extraction of Ethyl-p-methoxyhydrocinnamate.

Materials:

-

Dried and powdered rhizomes of Kaempferia galanga L.

-

Solvents: Petroleum ether, n-hexane, chloroform, or ethanol.

-

Soxhlet apparatus or maceration setup.

-

Rotary evaporator.

-

Filtration apparatus.

Procedure:

-

Extraction:

-

Soxhlet Extraction: Dried and powdered rhizomes (e.g., 3 kg) are placed in a Soxhlet apparatus and extracted with a suitable solvent (e.g., 4 L of petroleum ether) at a temperature appropriate for the solvent (e.g., 40°C) until the solvent in the Soxhlet column becomes clear.

-

Maceration: The powdered rhizomes are soaked in a solvent (e.g., n-hexane) at room temperature for a specified period with occasional agitation.

-

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

-

Drying: The concentrated extract can be freeze-dried to remove any remaining solvent and water.

Experimental Protocol: Purification by Recrystallization and Column Chromatography

Materials:

-

Crude extract containing Ethyl-p-methoxyhydrocinnamate.

-

Solvents for recrystallization (e.g., n-hexane) and column chromatography (e.g., hexane, ethyl acetate).

-

Silica (B1680970) gel (for column chromatography).

-

Glass column for chromatography.

-

Thin Layer Chromatography (TLC) plates and developing chamber.

Procedure:

-

Recrystallization: The crude extract is dissolved in a minimal amount of a suitable hot solvent (e.g., n-hexane) and allowed to cool slowly. The crystals of Ethyl-p-methoxyhydrocinnamate that form are collected by filtration.

-

Column Chromatography:

-

A glass column is packed with silica gel slurried in a non-polar solvent (e.g., hexane).

-

The crude extract is dissolved in a minimal amount of the same solvent and loaded onto the column.

-

The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane).

-

Fractions are collected and monitored by TLC to identify those containing the pure compound.

-

Fractions containing pure Ethyl-p-methoxyhydrocinnamate are combined and the solvent is evaporated to yield the purified compound.

-

Visualization of Isolation Workflow

Caption: General workflow for the isolation of Ethyl-p-methoxyhydrocinnamate.

Quantitative Data

The yield of Ethyl-p-methoxyhydrocinnamate can vary significantly depending on the isolation method and the source material.

| Parameter | Value | Reference |

| Yield | ||

| - Petroleum Ether Extraction | 1.04% | |

| - n-hexane Extraction | 5.88% | |

| - Soxhlet (Ethanol) & Recrystallization (n-hexane) | 0.98% | |

| - Chloroform Extract Fractionation | 0.026% | |

| - Other Reported Yields | 0.33%, 0.57% | [5] |

| Physical Properties | ||

| - Melting Point | 49°C | |

| Biological Activity (IC50) | ||

| - Cyclooxygenase-1 (COX-1) Inhibition | 1.12 µM | |

| - Cyclooxygenase-2 (COX-2) Inhibition | 0.83 µM | |

| - DPPH Radical Scavenging | >1000 ppm | |

| - NFκB Inhibitory Activity (B16F10 cells) | 88.7 µM |

Analytical Characterization

The structure of Ethyl-p-methoxyhydrocinnamate has been elucidated using various spectroscopic techniques.

| Spectroscopic Data | Chemical Shifts (δ) and other relevant data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | 1.32 (3H, t, J = 7.5 Hz, CH₃), 3.82 (3H, s, OCH₃), 4.25 (2H, q, CH₂), 6.31 (1H, d, J = 16.0 Hz, CH alkene), 6.90 (2H, d, J = 7.0 Hz, 2×CH benzylic), 7.42 (2H, d, J = 7.0 Hz, 2×CH benzylic), 7.65 (1H, d, J = 16.0 Hz, CH alkene) | |

| ¹³C NMR (125.1 MHz, CDCl₃) | 14.5 (CH₃), 55.3 (OCH₃), 60.3 (CH₂), 114.3 (benzylic CH₂), 115.7 (CH alkene), 127.3 (Ar-C), 129.7 (Ar-C), 144.2 (CH alkene), 161.3 (Ar-C), 167.3 (carbonyl C) | |

| GC-MS | Molecular Ion Peak (M⁺) at m/z 206. Other significant peaks at m/z: 178, 161 (base peak), 133, 118, 90, 77. |

Biological Activity and Signaling Pathways

Ethyl-p-methoxyhydrocinnamate exhibits notable anti-inflammatory properties, which are attributed to its ability to inhibit cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.

Visualization of Anti-inflammatory Signaling Pathway

Caption: Inhibition of COX enzymes by Ethyl-p-methoxyhydrocinnamate.

Furthermore, this compound has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-α (TNF-α). It also exhibits anti-angiogenic effects by blocking endothelial functions. Recent studies have also highlighted its potential as an anti-metastasis agent by targeting the NFκB signaling pathway.

Synthesis

While this guide focuses on the natural discovery and isolation, it is noteworthy that synthetic routes for Ethyl-p-methoxycinnamate (a closely related precursor) have been developed. One such method involves the reaction of anisaldehyde with ethyl acetate and sodium ethoxide in cyclohexane.[6] This provides an alternative source for obtaining the compound and its derivatives for further research.

Conclusion

Ethyl-p-methoxyhydrocinnamate stands out as a natural product with significant therapeutic promise, particularly in the realm of anti-inflammatory and anticancer research. The detailed protocols and compiled data within this guide are intended to provide a solid foundation for researchers to explore its full potential. Further investigations into its mechanisms of action, pharmacokinetic properties, and safety profile are warranted to pave the way for its potential clinical applications.

References

- 1. Ethyl 3-(4-methoxyphenyl)propanoate | C12H16O3 | CID 348843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN114436835B - A kind of preparation process of ethyl p-methoxycinnamate - Google Patents [patents.google.com]

Ethyl-p-methoxyhydrocinnamate: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl-p-methoxyhydrocinnamate (EPMC), a primary bioactive compound isolated from the rhizome of Kaempferia galanga, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth review of the existing literature on the potential therapeutic effects of EPMC, with a focus on its anti-inflammatory, anti-angiogenic, anticancer, antioxidant, and other biological activities. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of its mechanisms of action to serve as a comprehensive resource for the scientific community.

Introduction

Kaempferia galanga, a plant from the Zingiberaceae family, has a long history of use in traditional Asian medicine for treating a variety of ailments, including inflammation, pain, and swelling. Scientific investigations have identified Ethyl-p-methoxyhydrocinnamate (EPMC) as one of the major bioactive constituents of its rhizome.[1] EPMC has demonstrated a remarkable range of therapeutic properties, positioning it as a promising candidate for further drug development. This guide aims to consolidate the current scientific knowledge on EPMC, providing a technical foundation for researchers and professionals in the field of drug discovery and development.

Anti-inflammatory and Analgesic Effects

EPMC exhibits significant anti-inflammatory and analgesic properties, as demonstrated in both in vivo and in vitro models. Its mechanism of action involves the inhibition of key inflammatory mediators and pathways.

Quantitative Data

| Assay | Model/System | Metric | Value | Reference |

| Carrageenan-induced Rat Paw Edema | In vivo (Rats) | Minimum Inhibitory Concentration (MIC) | 100 mg/kg | [2][3] |

| Cotton Pellet Granuloma | In vivo (Rats) | % Inhibition at 200 mg/kg | 38.98% | [4] |

| % Inhibition at 400 mg/kg | 44.21% | [4] | ||

| % Inhibition at 800 mg/kg | 51.65% | [4] | ||

| Cyclooxygenase-1 (COX-1) Inhibition | In vitro | IC50 | 1.12 µM | [2][5] |

| Cyclooxygenase-2 (COX-2) Inhibition | In vitro | IC50 | 0.83 µM | [2][5] |

| Albumin Denaturation Inhibition | In vitro | IC50 | 2.93 ± 0.59 µg/mL | |

| Protease Inhibition | In vitro | IC50 | 17.143 ± 0.506 µg/mL | |

| Tail Flick Assay | In vivo (Rats) | % Delay at 200 mg/kg | 37% | |

| % Delay at 400 mg/kg | 125.6% | |||

| % Delay at 800 mg/kg | 159.1% | |||

| Leukocyte Reduction (Granuloma Air Pouch) | In vivo | Significant reduction compared to control | - | [6] |

| Leukocyte Reduction (Pleurisy Model) | In vivo | Significant reduction compared to control | - | [6] |

| Leukotriene B4 (LTB4) Reduction | In vivo | Significant reduction compared to control | - | [6] |

Experimental Protocols

2.2.1. Carrageenan-Induced Rat Paw Edema

-

Animal Model: Wistar rats.

-

Procedure: A 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce edema. EPMC is administered orally at various doses (100, 200, 400, and 800 mg/kg) one hour prior to carrageenan injection. Paw volume is measured at regular intervals using a plethysmometer. Indomethacin is typically used as a positive control.[2]

2.2.2. In Vitro Cyclooxygenase (COX) Inhibition Assay

-

System: Ovine COX-1 and COX-2 enzymes.

-

Procedure: The assay is performed using a colorimetric COX inhibitor screening assay kit. EPMC is incubated with the respective COX enzyme and arachidonic acid as the substrate. The peroxidase activity of COX is determined by monitoring the absorbance of the oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The IC50 values are calculated from the dose-response curves.[2][5]

Signaling Pathway

The anti-inflammatory action of EPMC is, in part, attributed to its ability to non-selectively inhibit both COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins (B1171923) involved in inflammation and pain.[2][5]

Anti-Angiogenic Effects

EPMC has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis, as well as in certain inflammatory conditions.[4]

Quantitative Data

| Assay | Model/System | Metric | Value | Reference |

| Rat Aortic Ring Assay | Ex vivo | Significant inhibition of microvessel sprouting | - | |

| HUVEC Tube Formation | In vitro (HUVECs) | % Inhibition at 100 µg/ml | 87.6% | [4] |

| % Inhibition at 200 µg/ml | 98.2% | [4] |

Experimental Protocols

3.2.1. Rat Aortic Ring Assay

-

Model: Thoracic aortas from male Sprague-Dawley rats.

-

Procedure: Aortas are sectioned into 1 mm thick rings and embedded in a collagen gel matrix in a 48-well plate. The rings are cultured in endothelial cell growth medium supplemented with growth factors. EPMC is added at various concentrations. The extent of microvessel sprouting from the aortic rings is quantified after a period of incubation.

3.2.2. HUVEC Tube Formation Assay

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Procedure: HUVECs are seeded onto a basement membrane matrix (e.g., Matrigel) in a 96-well plate. EPMC is added to the culture medium at different concentrations. After incubation, the formation of tube-like structures is observed and photographed under a microscope. The degree of tube formation is quantified by measuring the total tube length.[4]

Signaling Pathway

EPMC exerts its anti-angiogenic effects by inhibiting key functions of endothelial cells, including their proliferation, migration, and differentiation into tube-like structures. This is associated with a reduction in the levels of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.

Anticancer and Chemosensitizing Effects

EPMC has demonstrated cytotoxic activity against various cancer cell lines and has been shown to act as a chemosensitizer, enhancing the efficacy of conventional chemotherapy agents.[7][8][9]

Quantitative Data

| Assay | Cell Line | Metric | Value | Reference |

| Cytotoxicity | B16 Melanoma Cells | IC50 | 97.09 µg/mL | [8] |

| A549 Lung Cancer Cells | IC50 | 1407.75 µg/mL | [8] | |

| NF-κB Inhibition | B16F10-NFκB-Luc2 Melanoma Cells | IC50 | 88.7 µM | [9][10] |

| Anti-DENV Activity | HepG2 Cells (DENV-2) | EC50 | 22.58 µM | [11] |

| A549 Cells (DENV-2) | EC50 | 6.17 µM | [11] |

Experimental Protocols

4.2.1. Cytotoxicity Assay (PrestoBlue Assay)

-

Cell Lines: A549 (lung cancer) and B16 (melanoma) cells.

-

Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of EPMC for a specified duration. PrestoBlue reagent is added to each well, and after incubation, the fluorescence or absorbance is measured to determine cell viability. IC50 values are calculated from the resulting dose-response curves.[8]

4.2.2. NF-κB Reporter Assay

-

Cell Line: B16F10 melanoma cells stably transfected with an NF-κB luciferase reporter construct (B16F10-NFκB-Luc2).

-

Procedure: Cells are treated with EPMC at various concentrations. After treatment, cell lysates are prepared, and luciferase activity is measured using a luminometer. The inhibition of NF-κB activity is determined by the reduction in luciferase signal.[9]

Signaling Pathway

The anticancer and chemosensitizing effects of EPMC are linked to its ability to inhibit the NF-κB signaling pathway.[9][10] EPMC has been shown to inhibit the phosphorylation of p38 and Akt, which in turn prevents the activation and nuclear translocation of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation.[10] Furthermore, EPMC can suppress de novo fatty acid synthesis in cancer cells, leading to ATP depletion and cell cycle arrest.[7][12]

Antioxidant and Other Activities

EPMC and its derivatives have also been investigated for their antioxidant potential and other biological effects.

Quantitative Data

| Assay | Compound | Metric | Value | Reference |

| DPPH Radical Scavenging | EPMC | IC50 | >1000 ppm | [13][14] |

| p-methoxycinnamic acid (PMCA) | IC50 | 518.58 ppm | [13][14] | |

| DPPH Assay (Essential Oil) | EMCKG | IC50 | 15.64 ± 0.263 µg/mL | |

| ABTS Assay (Essential Oil) | EMCKG | IC50 | 16.93 ± 0.228 µg/mL | |

| Anticholinesterase Activity | EMCKG | IC50 | 21.94 ± 0.109 µg/mL | |

| Anti-tyrosinase Activity | EMCKG | IC50 | 14.756 ± 0.325 µg/mL | |

| α-Amylase Inhibitory Activity | EMCKG | IC50 | 18.503 ± 0.480 µg/mL |

EMCKG: Ethyl p-methoxy cinnamate (B1238496) rich Kaempferia galanga essential oil

Experimental Protocols

5.2.1. DPPH Radical Scavenging Assay

-

Procedure: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. Different concentrations of the test compound (EPMC or its derivatives) are added to the DPPH solution. The mixture is incubated in the dark, and the decrease in absorbance at 517 nm is measured. The percentage of scavenging activity is calculated, and the IC50 value is determined.[13][14]

Hypopigmentary Effects

EPMC has been shown to decrease melanin (B1238610) synthesis in B16F10 murine melanoma cells by downregulating the expression of tyrosinase, the rate-limiting enzyme in melanogenesis.[15] This suggests its potential application as a skin-whitening agent.

Conclusion

Ethyl-p-methoxyhydrocinnamate, a natural compound isolated from Kaempferia galanga, demonstrates a broad spectrum of promising therapeutic activities. Its well-documented anti-inflammatory, anti-angiogenic, and anticancer effects, mediated through the modulation of key signaling pathways such as COX, VEGF, and NF-κB, make it a compelling candidate for further preclinical and clinical investigation. The data and experimental protocols summarized in this technical guide provide a solid foundation for future research aimed at harnessing the full therapeutic potential of EPMC in the development of novel treatments for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl-p-methoxycinnamate isolated from kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extract, fractions, and ethyl-p-methoxycinnamate isolate from Kaempferia galanga Elicit anti-inflammatory activity by limiting leukotriene B4 (LTB4) production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Dual action effects of ethyl-p-methoxycinnamate against dengue virus infection and inflammation via NF-κB pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Isolation and Modification of Ethyl-p-Methoxycinnamate from Kaempferia galanga and Its Antioxidant Activity | Nuraini | Chemica Isola [ejournal.upi.edu]

- 14. ejournal.upi.edu [ejournal.upi.edu]

- 15. Hypopigmentary effects of ethyl P-methoxycinnamate isolated from Kaempferia galanga - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl p-Methoxyhydrocinnamate: A Technical Guide to its Role in Plant Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl p-methoxyhydrocinnamate, a phenylpropanoid derivative, is a volatile organic compound found in certain plant species, notably within the Zingiberaceae family. As a secondary metabolite, it is implicated in a range of physiological processes, primarily related to plant defense and environmental interactions. This technical guide provides a comprehensive overview of the current understanding of ethyl p-methoxyhydrocinnamate's role in plant metabolism, including its proposed biosynthetic pathway, potential physiological functions, and methodologies for its study. While research directly focused on this specific compound is limited, this guide synthesizes information from related phenylpropanoids to offer a robust framework for future investigation. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language.

Introduction

Ethyl p-methoxyhydrocinnamate, also known as ethyl 3-(4-methoxyphenyl)propanoate, is a naturally occurring ester. It belongs to the vast and diverse class of plant secondary metabolites known as phenylpropanoids.[1] Phenylpropanoids are synthesized from the amino acid phenylalanine and play crucial roles in plant growth, development, and survival.[2][3] They contribute to the structural integrity of cell walls (lignin), pigmentation (flavonoids), and defense against herbivores and pathogens.[2][4] Many phenylpropanoids are volatile organic compounds (VOCs) that mediate interactions between plants and their environment, including attracting pollinators and repelling pests.[3]

Ethyl p-methoxyhydrocinnamate is a derivative of cinnamic acid, a key intermediate in the phenylpropanoid pathway.[5][6] While its unsaturated counterpart, ethyl p-methoxycinnamate, is a well-documented major constituent of the essential oil of Kaempferia galanga (aromatic ginger)[7][8], the hydrocinnamate form represents a saturated version of this molecule. The presence of such compounds underscores the complex metabolic machinery within plants for producing a wide array of specialized chemicals. This guide will delve into the metabolic pathways likely responsible for its synthesis, its putative functions within the plant, and the analytical techniques required for its study.

Biosynthesis of Ethyl p-Methoxyhydrocinnamate

The precise biosynthetic pathway of ethyl p-methoxyhydrocinnamate has not been fully elucidated in any plant species. However, based on the well-established general phenylpropanoid pathway and known enzymatic reactions in plant secondary metabolism, a hypothetical pathway can be proposed.

The biosynthesis is believed to originate from L-phenylalanine, which is converted to p-coumaric acid through the action of three key enzymes: phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).[9][10] From p-coumaric acid, a series of modifications, including methylation, reduction of the side-chain double bond, and esterification with ethanol (B145695), are required.

The proposed steps are as follows:

-

Methylation: p-Coumaric acid likely undergoes methylation at the 4-hydroxyl group to form p-methoxycinnamic acid. This reaction is catalyzed by an O-methyltransferase (OMT).

-

Reduction: The double bond in the propanoic side chain of p-methoxycinnamic acid is reduced to a single bond, yielding p-methoxyhydrocinnamic acid. This reduction is likely carried out by a reductase enzyme.

-

Esterification: Finally, the carboxyl group of p-methoxyhydrocinnamic acid is esterified with ethanol to produce ethyl p-methoxyhydrocinnamate. This reaction is catalyzed by an alcohol acyltransferase (AAT), which belongs to the BAHD superfamily of enzymes.[11] These enzymes are known to be involved in the formation of volatile esters in fruits and flowers.[12]

Physiological Role in Plant Metabolism

The specific physiological functions of ethyl p-methoxyhydrocinnamate in plants have not been directly investigated. However, its chemical nature as a volatile phenylpropanoid suggests a primary role in plant defense and communication.

Role in Plant Defense

Phenylpropanoids are well-known for their involvement in plant defense mechanisms against a wide range of biotic and abiotic stresses.[2][13]

-

Herbivore Deterrence: As a volatile organic compound (VOC), ethyl p-methoxyhydrocinnamate may be released upon tissue damage by herbivores, acting as a repellent or feeding deterrent.[3]

-

Antimicrobial Activity: Many phenylpropanoid derivatives exhibit antimicrobial properties.[6] It is plausible that ethyl p-methoxyhydrocinnamate contributes to the defense against pathogenic fungi and bacteria.

-

Indirect Defense: Herbivore-induced plant volatiles can attract natural enemies of the herbivores, such as parasitic wasps or predatory insects.[3] Ethyl p-methoxyhydrocinnamate may be a component of the volatile blend that signals the presence of herbivores to higher trophic levels.

Role in Plant Communication and Allelopathy

Volatile organic compounds are crucial for communication between plants and with other organisms.

-

Plant-Plant Signaling: VOCs released by a plant under stress can be perceived by neighboring plants, priming their defense responses.

-

Allelopathy: Some plants release secondary metabolites into the environment that inhibit the growth of competing plant species. Cinnamic acid and its derivatives have been shown to have allelopathic effects.[1]

References

- 1. Substituent effects of cis-cinnamic acid analogues as plant growh inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ijpjournal.com [ijpjournal.com]

- 8. Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. esalq.usp.br [esalq.usp.br]

- 12. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases [mdpi.com]

Methodological & Application